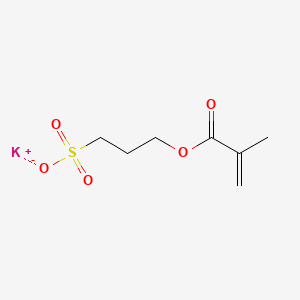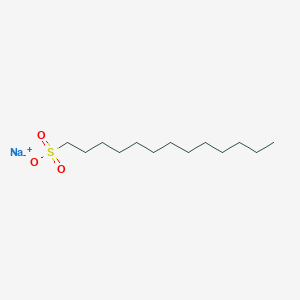
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is a special class of organoboron reagents . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .
Molecular Structure Analysis
The molecular structure of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is represented by the SMILES stringCOC1=C(F)C=C(B-(F)F)C=C1.[K+] . The molecular formula is C7H6BF4KO and the molecular weight is 232.02 . Chemical Reactions Analysis
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is used in Suzuki Cross-Coupling reactions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ .Physical And Chemical Properties Analysis
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is a solid . It has a molecular weight of232.02 and its molecular formula is C7H6BF4KO .
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Synthesis
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate's research applications are diverse, starting with foundational studies on its crystal structures. Harrison and Wardell (2014) detailed the crystal structures of potassium trifluorido(4-methoxyphenyl)borate, revealing insights into its coordination polyhedra and stacking sequences, critical for understanding its chemical behavior and potential applications in materials science (Harrison & Wardell, 2014).
Chemical Synthesis
Molander and Hoag (2003) developed an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, which may share synthetic pathways or techniques applicable to potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, demonstrating the reagent's potential as a versatile component in organometallic chemistry (Molander & Hoag, 2003).
Asymmetric Synthesis and Catalysis
Research by Pupo et al. (2019) on hydrogen bonding phase-transfer catalysis using potassium fluoride highlights the innovative approaches in asymmetric synthesis, potentially extendable to reactions involving potassium (3-fluoro-4-methoxyphenyl)trifluoroborate for the production of β-fluoroamines with high enantioselectivities (Pupo et al., 2019).
Suzuki-Miyaura Coupling
The utility of aryl trifluoroborates in Suzuki-Miyaura coupling, as discussed by Butters et al. (2010), underscores the roles of endogenous aryl boronic acid and fluoride from potassium trifluoroborates. This research suggests the broader applicability of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in facilitating biaryl synthesis through SM coupling, indicating its significance in pharmaceutical and material sciences (Butters et al., 2010).
Liquid Crystalline Media for Smart Windows
Lastly, Dabrowski et al. (2017) explored fluorinated smectics as new liquid crystalline media for smart windows and memory displays, which could be relevant for the applications of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in developing advanced materials for electronic and photonic devices (Dabrowski et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFABRJAPVXCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635788 |
Source


|
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate | |
CAS RN |
850623-62-0 |
Source


|
| Record name | Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














